molecular formula C27H20N2O4S B2603380 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide CAS No. 476367-48-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide

Cat. No. B2603380
CAS RN: 476367-48-3
M. Wt: 468.53
InChI Key: SQPWWWWEZANTHM-UHFFFAOYSA-N
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Description

The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide” is a chemical compound with potential antitumor activities . It is part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Synthesis Analysis

The compound was synthesized as part of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . The synthesis process involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure was analyzed using the single crystal X-ray diffraction method .


Chemical Reactions Analysis

The compound was part of a series of compounds that were evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some of these compounds showed potent growth inhibition properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various spectroscopic techniques . The HOMO–LUMO energy gap established the charge transition contained by the compound .

Scientific Research Applications

Polymer Synthesis and Characterization

In the realm of polymer science, the synthesis and characterization of novel aromatic polyimides incorporating specific functional groups similar to those in N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide have been explored. These polymers exhibit notable solubility in organic solvents and demonstrate high thermal stability, making them candidates for advanced material applications (Butt et al., 2005).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, compounds structurally related to this compound have been synthesized and evaluated for their potential as therapeutic agents. For example, novel 4-thiazolidinone derivatives have been designed, synthesized, and evaluated for their anticonvulsant properties, indicating the role of the benzodiazepine pharmacophore in their activity (Faizi et al., 2017). Another study focused on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide, revealing promising antibacterial and antifungal activities, which highlights the antimicrobial potential of benzamide derivatives (Patel & Dhameliya, 2010).

Environmental Science

In environmental science, the determination of benzophenones and parabens in various matrices is crucial due to their widespread use and potential endocrine-disrupting effects. Studies have developed analytical methods for detecting these compounds in sediments, sewage sludge, and human biological samples, providing insight into their environmental distribution and human exposure (Zhang et al., 2011). Such research underscores the importance of monitoring and understanding the environmental fate of benzamide derivatives and related compounds.

Mechanism of Action

The compound has shown potential antitumor activities. For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Therefore, it could be developed as a potential antitumor agent .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4S/c1-17-21(15-28)27(34-25(17)14-18-11-12-23-24(13-18)32-16-31-23)29-26(30)20-9-5-6-10-22(20)33-19-7-3-2-4-8-19/h2-13H,14,16H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPWWWWEZANTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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